![molecular formula C10H16FNO6S B2828503 Methyl 1-fluorosulfonyl-5-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate CAS No. 2411193-57-0](/img/structure/B2828503.png)
Methyl 1-fluorosulfonyl-5-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate
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Overview
Description
Methyl 1-fluorosulfonyl-5-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate, also known as MSOF, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. MSOF is a synthetic molecule that belongs to the class of sulfonyl fluorides and has been found to exhibit promising properties as an inhibitor of various enzymes and proteins.
Mechanism of Action
Methyl 1-fluorosulfonyl-5-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate works by irreversibly binding to the active site of enzymes and proteins, leading to their inhibition. The fluorosulfonyl group of Methyl 1-fluorosulfonyl-5-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate is highly reactive and forms a covalent bond with the active site residues of the target protein, thereby blocking its activity. The mechanism of action of Methyl 1-fluorosulfonyl-5-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate is similar to that of other sulfonyl fluorides, such as diisopropyl fluorophosphate (DFP) and phenylmethanesulfonyl fluoride (PMSF).
Biochemical and Physiological Effects:
Methyl 1-fluorosulfonyl-5-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate has been shown to exhibit potent inhibitory activity against various enzymes and proteins, leading to a range of biochemical and physiological effects. It has been found to induce cell death in cancer cells, inhibit viral replication, and reduce inflammation. Methyl 1-fluorosulfonyl-5-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate has also been shown to affect the immune system and modulate the activity of various signaling pathways.
Advantages and Limitations for Lab Experiments
Methyl 1-fluorosulfonyl-5-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate has several advantages as a research tool, including its high potency, specificity, and irreversibility. It can be used to study the structure and function of enzymes and proteins, as well as for drug discovery and development. However, Methyl 1-fluorosulfonyl-5-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate also has some limitations, such as its potential toxicity and the need for careful handling and storage.
Future Directions
There are several future directions for the research and development of Methyl 1-fluorosulfonyl-5-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate. One area of interest is the identification of new targets for Methyl 1-fluorosulfonyl-5-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate inhibition, particularly in the field of cancer research. Another area of focus is the development of Methyl 1-fluorosulfonyl-5-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate analogs with improved potency, selectivity, and pharmacokinetic properties. Additionally, Methyl 1-fluorosulfonyl-5-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate could be used as a tool for studying the role of enzymes and proteins in various disease states, as well as for the development of new therapies.
Synthesis Methods
The synthesis of Methyl 1-fluorosulfonyl-5-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate involves a multi-step process that starts with the reaction of 5-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with methyl fluorosulfonate to yield Methyl 1-fluorosulfonyl-5-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate. The synthesis process has been optimized to ensure high yield and purity of the final product.
Scientific Research Applications
Methyl 1-fluorosulfonyl-5-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate has been found to be a potent inhibitor of various enzymes and proteins, including serine proteases, metalloproteases, and proteasomes. It has been shown to exhibit promising activity against cancer cells, viruses, and bacteria. Methyl 1-fluorosulfonyl-5-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate has also been used as a tool for studying the structure and function of enzymes and proteins, as well as for drug discovery and development.
properties
IUPAC Name |
methyl 1-fluorosulfonyl-5-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16FNO6S/c1-17-9(13)6-4-7-3-5-8(10(14)18-2)12(7)19(11,15)16/h7-8H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRONHTBDDCYKDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1CCC(N1S(=O)(=O)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16FNO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-fluorosulfonyl-5-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate |
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